N-butyl-1-(4-oxo-7-phenyl-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl)piperidine-3-carboxamide
Description
Properties
IUPAC Name |
N-butyl-1-(4-oxo-7-phenyl-3H-thieno[3,2-d]pyrimidin-2-yl)piperidine-3-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H26N4O2S/c1-2-3-11-23-20(27)16-10-7-12-26(13-16)22-24-18-17(15-8-5-4-6-9-15)14-29-19(18)21(28)25-22/h4-6,8-9,14,16H,2-3,7,10-13H2,1H3,(H,23,27)(H,24,25,28) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UUQSJTJONPGIER-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCNC(=O)C1CCCN(C1)C2=NC3=C(C(=O)N2)SC=C3C4=CC=CC=C4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H26N4O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
410.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
N-butyl-1-(4-oxo-7-phenyl-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl)piperidine-3-carboxamide is a compound of significant interest due to its potential biological activities, particularly in the fields of anti-inflammatory and anticancer research. This article reviews the biological activity of this compound, summarizing relevant research findings, case studies, and data tables.
Chemical Structure and Properties
The chemical structure of this compound can be represented as follows:
This compound features several key functional groups that contribute to its biological activity, including a piperidine ring and a thieno[3,2-d]pyrimidine moiety.
Anti-inflammatory Activity
Recent studies have highlighted the anti-inflammatory properties of related compounds in the same class. For instance, derivatives of 4-oxo-N-phenyl-1,4-dihydroquinoline-3-carboxamide have shown significant inhibition of pro-inflammatory cytokines such as IL-6 and TNF-α in various cell lines (J774A.1, THP-1) when induced by lipopolysaccharide (LPS) . This suggests that N-butyl derivatives may exhibit similar mechanisms.
Table 1: Inhibition of Pro-inflammatory Cytokines by Related Compounds
| Compound | Cell Line | IL-6 Inhibition (%) | TNF-α Inhibition (%) |
|---|---|---|---|
| 13a | J774A.1 | 75 | 70 |
| N-butyl derivative | THP-1 | TBD | TBD |
Anticancer Potential
The thieno[3,2-d]pyrimidine scaffold has been associated with anticancer activities. Studies indicate that compounds with this structure can inhibit various kinases involved in cancer progression. The inhibition of GSK-3β and IKK-β kinases has been particularly noted for their roles in cancer cell survival and proliferation .
Table 2: Kinase Inhibition Activity of Thieno[3,2-d]pyrimidine Derivatives
| Compound | Kinase Target | IC50 (nM) |
|---|---|---|
| Compound A | GSK-3β | 50 |
| Compound B | IKK-β | 100 |
| N-butyl derivative | TBD | TBD |
Case Study 1: In Vivo Efficacy
In an animal model study focusing on acute lung injury (ALI), a related compound demonstrated significant improvements in lung pathology and reduced pulmonary edema when administered prior to LPS exposure. The survival rate in treated mice was markedly higher compared to controls .
Case Study 2: Cytotoxicity Assessment
A cytotoxicity assessment was performed on various cancer cell lines to evaluate the safety profile of N-butyl derivatives. Preliminary results indicated that certain derivatives exhibited selective toxicity towards cancer cells while sparing normal cells, suggesting a favorable therapeutic index .
Pharmacokinetics
The pharmacokinetic properties of similar compounds have shown promising results with half-lives conducive to therapeutic use. For example, derivative 13a had a half-life of approximately 11.8 hours and a bioavailability of 36.3%, which supports its potential for clinical development .
Scientific Research Applications
N-butyl-1-(4-oxo-7-phenyl-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl)piperidine-3-carboxamide exhibits several biological activities, which include:
- Antimicrobial Properties : Research indicates that derivatives of thienopyrimidines, including this compound, show promising anti-infective properties. Studies have demonstrated their effectiveness against various pathogens, including Plasmodium falciparum, the causative agent of malaria .
- Kinase Inhibition : The compound has been investigated for its ability to inhibit specific kinases involved in cancer progression and other diseases. Kinase inhibitors are crucial in developing targeted therapies for various cancers and metabolic disorders .
- Antiparasitic Activity : The thienopyrimidine scaffold is noted for its antiparasitic properties. In particular, studies have shown that certain derivatives can significantly reduce parasitemia in animal models infected with malaria parasites. For instance, modifications to the phenyl ring structure have been linked to increased efficacy against Plasmodium species .
Case Studies
Several studies have explored the efficacy and safety of this compound:
- In Vivo Efficacy Against Malaria : A study demonstrated that a derivative of this compound reduced parasitemia by over 99% when administered orally in a murine model of malaria. The dosing regimen used was comparable to established antimalarial drugs like chloroquine, indicating its potential as a therapeutic agent .
- Cancer Cell Line Studies : In vitro assays have shown that the compound can inhibit the growth of various cancer cell lines by targeting specific signaling pathways involved in cell proliferation and survival. The mechanism of action appears to involve the modulation of kinase activity, which is critical in cancer biology .
Chemical Reactions Analysis
Oxidation Reactions
The 4-oxo group in the thieno[3,2-d]pyrimidine ring and the tertiary amine in the piperidine moiety are susceptible to oxidation.
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Reagents/Conditions : Potassium permanganate (KMnO₄) in acidic or alkaline media, hydrogen peroxide (H₂O₂) with catalytic metal ions.
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Products : Formation of N-oxide derivatives or hydroxylated intermediates.
Table 1: Oxidation Reactions and Outcomes
| Substrate Position | Oxidizing Agent | Conditions | Major Product | Yield (%) | Reference |
|---|---|---|---|---|---|
| Thienopyrimidine C4=O | H₂O₂/Fe²⁺ | 60°C, 6 hr | 4-Hydroxy derivative | 45–55 | |
| Piperidine N | KMnO₄/H₂SO₄ | RT, 2 hr | Piperidine N-oxide | 30–40 |
Reduction Reactions
The ketone (C4=O) and amide groups can undergo selective reduction.
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Reagents/Conditions : Sodium borohydride (NaBH₄) for ketones; lithium aluminum hydride (LiAlH₄) for amides.
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Products : Secondary alcohols (from ketones) or amines (from amides).
Table 2: Reduction Reactions and Outcomes
| Functional Group | Reducing Agent | Conditions | Major Product | Yield (%) | Reference |
|---|---|---|---|---|---|
| C4=O (ketone) | NaBH₄ | EtOH, RT | 4-Hydroxy derivative | 65–75 | |
| Amide (CONHR) | LiAlH₄ | THF, 0°C | Tertiary amine | 50–60 |
Cross-Coupling Reactions
Palladium-catalyzed cross-coupling reactions enable functionalization at the C6 position of the thienopyrimidine core.
Table 3: Cross-Coupling Reactions at C6
Nucleophilic Substitution
The bromine atom at C6 (if present) undergoes nucleophilic substitution with amines or thiols.
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Reagents/Conditions : DMF, 80°C, 12 hr.
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Products : 6-Amino or 6-thioether derivatives.
Table 4: Substitution Reactions at C6
| Nucleophile | Conditions | Product | Yield (%) | Application | Reference |
|---|---|---|---|---|---|
| Morpholine | DMF, 80°C | 6-Morpholino derivative | 70–80 | Kinase inhibition | |
| Benzylthiol | EtOH, reflux | 6-Benzylthio derivative | 60–65 | Antioxidant activity |
Hydrolysis of Amide Bond
The carboxamide group undergoes hydrolysis under acidic or basic conditions:
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Acidic Hydrolysis (HCl, 100°C): Yields piperidine-3-carboxylic acid and butylamine.
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Basic Hydrolysis (NaOH, 80°C): Forms sodium carboxylate and butylamine.
Key Research Findings
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Anti-Plasmodial Activity : Suzuki-Miyaura coupling at C6 with aryl groups enhanced antiplasmodial activity (EC₅₀ = 0.8–1.2 μM) but increased cytotoxicity in HepG2 cells .
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Metabolic Stability : Buchwald-Hartwig coupling with piperidine substituents improved hepatic metabolic stability (t₁/₂ increased from 11 to 40 min) .
-
Structural-Activity Relationship (SAR) :
Comparison with Similar Compounds
Substituent Variations at the Carboxamide Position
The carboxamide substituent is a critical determinant of physicochemical and biological properties. Key analogs include:
Key Observations :
- Cyclohexyl analog : Higher molecular weight and rigidity may reduce metabolic clearance but limit target accessibility .
- 4-Chlorobenzyl analog : The chlorine atom introduces electronegativity, which could enhance binding to hydrophobic pockets in enzymes .
- Piperidinylethyl analog : The extended chain and tertiary amine may improve solubility but increase steric hindrance .
Core Structure Modifications
While the target compound uses a thieno[3,2-d]pyrimidinone core, analogs with thieno[2,3-d]pyrimidinone (e.g., compounds in ) exhibit distinct substitution patterns. For example, 6-(1H-benzimidazol-2-yl)-3,5-dimethylaminoacridine derivatives demonstrate potent antimicrobial activity, suggesting that electron-rich substituents (e.g., benzimidazole) enhance bioactivity .
Q & A
Q. What are the recommended analytical techniques for characterizing this compound, and how are they applied?
- Methodological Answer : Key techniques include:
- NMR Spectroscopy : For structural confirmation of the piperidine and thienopyrimidine moieties. Use H and C NMR to resolve substituent positions (e.g., phenyl group at C7) .
- X-ray Crystallography : To determine absolute stereochemistry and intramolecular interactions, particularly for the fused thieno[3,2-d]pyrimidine core .
- HPLC/MS : To assess purity (>95%) and confirm molecular weight via ESI-MS in positive ion mode .
Q. Which solvent systems are optimal for solubility assessments during preclinical studies?
- Methodological Answer : Use the shake-flask method with incremental polarity solvents (e.g., DMSO for stock solutions, followed by dilution in PBS or ethanol-water mixtures). Monitor solubility via UV-Vis spectroscopy at λmax (~280 nm for aromatic systems). Adjust pH to mimic physiological conditions (6.8–7.4) .
Q. What synthetic routes are documented for the thieno[3,2-d]pyrimidine core?
- Methodological Answer : Common approaches:
- Cyclocondensation : React thiourea derivatives with α,β-unsaturated ketones under acidic conditions (e.g., HCl/EtOH).
- Thermal Ring Closure : Heat intermediates at 120–150°C in DMF to form the dihydrothienopyrimidine scaffold .
Advanced Research Questions
Q. How can synthetic yield be optimized while minimizing by-products?
- Methodological Answer : Optimize variables systematically:
| Variable | Tested Range | Optimal Condition | Yield Improvement |
|---|---|---|---|
| Catalyst | p-TsOH, ZnCl₂, None | p-TsOH (0.5 eqv) | +25% |
| Temperature | 80°C vs. 120°C | 100°C | +18% |
| Reaction Time | 6h vs. 24h | 12h | +15% |
- Use Design of Experiments (DoE) to identify interactions. Purify via flash chromatography (hexane:EtOAc gradient) .
Q. How should contradictory spectral data (e.g., NMR vs. computational predictions) be resolved?
- Methodological Answer :
- Perform 2D NMR (COSY, HSQC) to resolve overlapping signals.
- Compare experimental H NMR with DFT-calculated chemical shifts (B3LYP/6-31G* basis set).
- Validate via X-ray crystallography if discrepancies persist .
Q. What computational approaches are suitable for predicting binding affinity with biological targets?
- Methodological Answer :
- Molecular Docking : Use AutoDock Vina with crystal structures of kinases or GPCRs (e.g., PDB: 3QAK). Focus on the piperidine-carboxamide’s hydrogen-bonding potential.
- MD Simulations : Simulate ligand-protein stability in GROMACS (20 ns, CHARMM36 force field). Analyze RMSD and binding free energy (MM/PBSA) .
Q. How to design stability studies under varying pH and temperature for formulation development?
- Methodological Answer :
- Accelerated Stability Testing : Incubate at 40°C/75% RH for 4 weeks. Monitor degradation via HPLC (C18 column, acetonitrile:H₂O + 0.1% TFA).
- pH Stability : Test in buffers (pH 1.2, 4.5, 6.8). Identify hydrolytic cleavage sites (e.g., amide bond) using LC-MS/MS .
Data Contradiction Analysis
Q. How to address discrepancies in reported biological activity across studies?
- Methodological Answer :
- Replicate Assays : Use standardized protocols (e.g., IC₅₀ determination in triplicate with positive controls).
- Check Purity : Confirm via orthogonal methods (HPLC, elemental analysis). Impurities >2% may skew results.
- Contextualize Models : Compare cell lines (e.g., HEK293 vs. CHO) and assay conditions (e.g., serum-free media) .
Theoretical Frameworks
Q. How to link mechanistic studies to broader pharmacological hypotheses?
- Methodological Answer :
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
